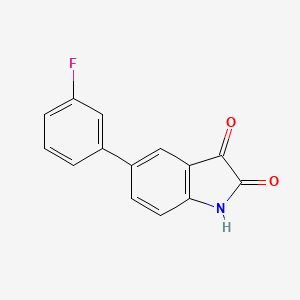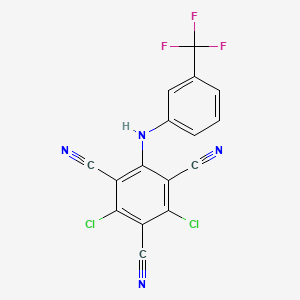
1,3,5-Benzenetricarbonitrile, 4,6-dichloro-2-(m-trifluoromethylanilino)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,5-Benzenetricarbonitrile, 4,6-dichloro-2-(m-trifluoromethylanilino)- is a complex organic compound with a unique structure that includes multiple functional groups. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and industry.
准备方法
The synthesis of 1,3,5-Benzenetricarbonitrile, 4,6-dichloro-2-(m-trifluoromethylanilino)- involves multiple steps. The primary synthetic route includes the reaction of 1,3,5-benzenetricarbonitrile with 4,6-dichloro-2-(m-trifluoromethylanilino) under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and efficiency .
化学反应分析
1,3,5-Benzenetricarbonitrile, 4,6-dichloro-2-(m-trifluoromethylanilino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like hydrogen or hydrides, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Hydrolysis: This reaction involves the breaking down of the compound in the presence of water, leading to the formation of simpler molecules
科学研究应用
1,3,5-Benzenetricarbonitrile, 4,6-dichloro-2-(m-trifluoromethylanilino)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties
作用机制
The mechanism of action of 1,3,5-Benzenetricarbonitrile, 4,6-dichloro-2-(m-trifluoromethylanilino)- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, including inhibition of cell growth or induction of apoptosis .
相似化合物的比较
1,3,5-Benzenetricarbonitrile, 4,6-dichloro-2-(m-trifluoromethylanilino)- can be compared with other similar compounds such as:
1,3,5-Benzenetricarbonitrile: A simpler compound with similar structural features but lacking the additional functional groups.
4,6-Dichloro-2-(m-trifluoromethylanilino): Another related compound with distinct properties due to the absence of the benzenetricarbonitrile moiety.
Tricyanobenzene: A compound with three cyano groups attached to a benzene ring, similar to 1,3,5-Benzenetricarbonitrile
属性
CAS 编号 |
35728-02-0 |
|---|---|
分子式 |
C16H5Cl2F3N4 |
分子量 |
381.1 g/mol |
IUPAC 名称 |
2,4-dichloro-6-[3-(trifluoromethyl)anilino]benzene-1,3,5-tricarbonitrile |
InChI |
InChI=1S/C16H5Cl2F3N4/c17-13-10(5-22)14(18)12(7-24)15(11(13)6-23)25-9-3-1-2-8(4-9)16(19,20)21/h1-4,25H |
InChI 键 |
IEQIOFRPNYRNQJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)NC2=C(C(=C(C(=C2C#N)Cl)C#N)Cl)C#N)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


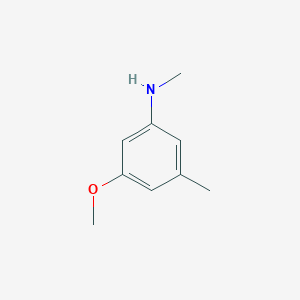
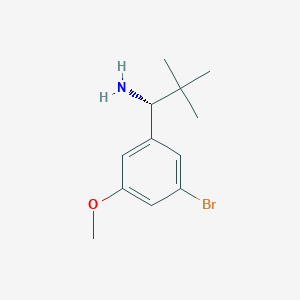
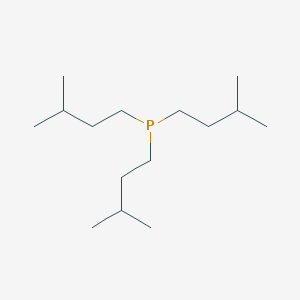
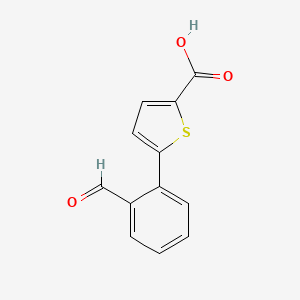

![4'-(Benzyloxy)-3'-formyl[1,1'-biphenyl]-4-carbonitrile](/img/structure/B12842830.png)
![1H-Benzo[d]imidazo[1,2-a]imidazol-2(3H)-one](/img/structure/B12842833.png)
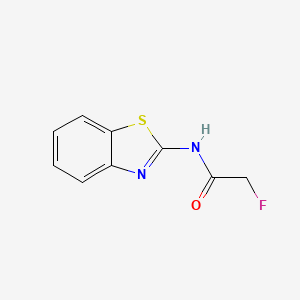
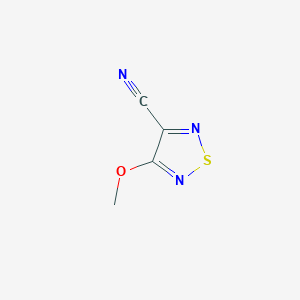
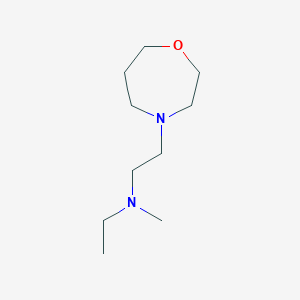
![a,a-Bis[4-(dimethylamino)phenyl]-4-ethenylbenzeneacetonitrile](/img/structure/B12842849.png)
![8-Cyclohexyl-2,4,5,6-tetrahydro-1H-pyrazino[3,2,1-jk]carbazole hcl](/img/structure/B12842853.png)
![1-[5-(4-Chloro-3-fluorophenyl)-2-thienyl]ethanone](/img/structure/B12842854.png)
